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Compound of Interest

Compound Name: 2-Chloro-5-aminomethylthiazole

Cat. No.: B030986 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 2-Chloro-5-aminomethylthiazole. Due to the limited availability of

public experimental spectra, this document presents high-quality predicted data for ¹H NMR,

¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis, offering a detailed spectral analysis to aid in the identification and characterization of

this compound.

Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 2-Chloro-5-
aminomethylthiazole. The data has been generated using advanced computational

algorithms to provide reliable spectral predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The predicted ¹H and ¹³C NMR data provides insights into the chemical environment

of the hydrogen and carbon atoms within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-5-aminomethylthiazole
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.25 Singlet 1H Thiazole C4-H

4.01 Singlet 2H -CH₂-NH₂

1.85 Broad Singlet 2H -NH₂

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-5-aminomethylthiazole

Chemical Shift (δ) ppm Assignment

152.1 Thiazole C2-Cl

141.5 Thiazole C4

135.8 Thiazole C5

39.7 -CH₂-NH₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 2-Chloro-5-aminomethylthiazole
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium, Broad N-H stretch (amine)

3100-3000 Weak C-H stretch (aromatic)

2950-2850 Weak C-H stretch (aliphatic)

1620-1580 Medium N-H bend (amine)

1550-1450 Medium
C=C and C=N stretch (thiazole

ring)

1100-1000 Medium C-N stretch

850-750 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It is a valuable tool for determining the molecular weight

and elemental composition of a compound.

Table 4: Predicted Mass Spectrometry Data for 2-Chloro-5-aminomethylthiazole

m/z Relative Intensity (%) Assignment

148 100 [M]⁺ (Molecular Ion)

113 45 [M - Cl]⁺

131 30 [M - NH₂]⁺

97 60 [M - CH₂NH₂]⁺

Experimental Protocols
The predicted data presented in this guide was obtained using computational chemistry

software. The following outlines the general theoretical approach for generating such

predictions.
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NMR Spectra Prediction: The ¹H and ¹³C NMR spectra were predicted using a Density

Functional Theory (DFT) approach. The molecular geometry was first optimized at a suitable

level of theory (e.g., B3LYP/6-31G(d)). Subsequently, the NMR shielding tensors were

calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated

isotropic shielding values were then converted to chemical shifts (δ) by referencing them to the

shielding of a standard compound (e.g., tetramethylsilane).

IR Spectrum Prediction: The IR spectrum was predicted by performing a vibrational frequency

analysis on the optimized molecular geometry. The harmonic vibrational frequencies and their

corresponding intensities were calculated at the same level of theory used for geometry

optimization.

Mass Spectrum Prediction: The mass spectrum was predicted by analyzing the fragmentation

patterns of the molecular ion. The bond dissociation energies were estimated to identify the

most likely fragmentation pathways upon electron ionization.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2-Chloro-5-aminomethylthiazole.
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Compound Synthesis & Purification

Spectroscopic Analysis
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NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Analyze Chemical Shifts, Multiplicities, Integration Identify Functional Group Absorptions Determine Molecular Weight and Fragmentation
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Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-5-
aminomethylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b030986?utm_src=pdf-body-img
https://www.benchchem.com/product/b030986#spectroscopic-data-nmr-ir-ms-for-2-chloro-5-aminomethylthiazole
https://www.benchchem.com/product/b030986#spectroscopic-data-nmr-ir-ms-for-2-chloro-5-aminomethylthiazole
https://www.benchchem.com/product/b030986#spectroscopic-data-nmr-ir-ms-for-2-chloro-5-aminomethylthiazole
https://www.benchchem.com/product/b030986#spectroscopic-data-nmr-ir-ms-for-2-chloro-5-aminomethylthiazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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